

# Foundational research on imidazo[1,2-a]pyridine scaffold bioactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

**Cat. No.:** B181794

[Get Quote](#)

An In-Depth Technical Guide to the Foundational Bioactivity of the Imidazo[1,2-a]pyridine Scaffold

## Authored by: A Senior Application Scientist Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This nitrogen-bridged heterocyclic system is not only a cornerstone in numerous marketed drugs but also a fertile ground for the discovery of novel therapeutic agents.<sup>[1][2][3][4]</sup> Its structural rigidity, coupled with the potential for diverse functionalization, allows for the fine-tuning of steric and electronic properties, making it a versatile template for drug design. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational research into the bioactivity of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

## Architecting the Core: Synthetic Strategies for Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis, with numerous methodologies developed to afford a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most classical and versatile methods is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an  $\alpha$ -haloketone.<sup>[5]</sup> This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. Modern iterations of this reaction have been optimized to proceed under milder conditions, often with the aid of a base like sodium bicarbonate to improve yields.<sup>[5]</sup> A significant advancement is the development of catalyst-free and solvent-free conditions, for instance, by reacting  $\alpha$ -bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C, offering a greener and more efficient approach.<sup>[5]</sup>

Beyond the Tschitschibabin approach, multicomponent reactions have gained prominence for their efficiency in generating molecular diversity. A notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.<sup>[5]</sup> This method provides a direct route to a broad spectrum of imidazo[1,2-a]pyridine compounds.<sup>[5]</sup> Other innovative strategies include copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines and ultrasound-assisted C-H functionalization of ketones.<sup>[6]</sup>

The following diagram illustrates a generalized synthetic workflow for imidazo[1,2-a]pyridine synthesis.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

## A Spectrum of Biological Acumen: The Diverse Bioactivities of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a chameleon in the biological realm, exhibiting a vast array of pharmacological activities.<sup>[1][3][4]</sup> This versatility stems from its ability to be decorated with various functional groups, allowing for precise interactions with a multitude of biological targets.

### Anticancer Prowess

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, demonstrating efficacy against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.<sup>[7]</sup> Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.<sup>[7][8]</sup>

A significant target for many imidazo[1,2-a]pyridine-based compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human tumors.[7][8][9] By inhibiting components of this pathway, these compounds can induce cell cycle arrest and apoptosis.[8] For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to the upregulation of tumor suppressors like p53 and p21, and an increase in pro-apoptotic proteins such as Bax and active caspase-9.[8][10] Other anticancer mechanisms include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[7][11][12]

The following diagram depicts the inhibitory action of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR signaling pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

| Compound Class                                                                  | Target Cancer Cell Line          | Reported IC50    | Mechanism of Action                     | Reference |
|---------------------------------------------------------------------------------|----------------------------------|------------------|-----------------------------------------|-----------|
| Imidazo[1,2-a]pyridine-oxadiazole hybrids                                       | A549 (Lung)                      | 2.8 ± 0.02 μM    | Tubulin polymerization inhibition       | [12]      |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | -                                | 0.67 μM          | PI3CA inhibition                        | [8]       |
| Imidazo[1,2-a]pyridine derivative                                               | HeLa (Cervical), A375 (Melanoma) | 0.21 μM, 0.14 μM | PI3K/mTOR pathway inhibition            | [8]       |
| 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23)       | HeLa (Cervical)                  | 15.32 μM         | p53/Bax mitochondrial apoptotic pathway | [10]      |

## Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) has created an urgent need for new antitubercular agents. [13][14] The imidazo[1,2-a]pyridine scaffold has proven to be a highly promising framework in this regard, with several derivatives exhibiting potent activity against various Mtb strains.[13][14][15][16][17]

A key target for some of the most potent imidazo[1,2-a]pyridine-based antitubercular compounds is QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase.[18]

Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of cellular ATP and ultimately bacterial death. Some derivatives have shown impressive minimum inhibitory concentrations (MICs) in the range of 0.03 to 5  $\mu$ M against a panel of Mtb strains.[\[18\]](#) For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent potency against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[\[14\]](#) [\[15\]](#)

| Compound Series                                         | Target   | MIC Range                               | Reference                                 |
|---------------------------------------------------------|----------|-----------------------------------------|-------------------------------------------|
| Imidazo[1,2-a]pyridines (IPs)                           | Mtb QcrB | 0.03 to 5 $\mu$ M                       | <a href="#">[18]</a>                      |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides       | Mtb      | MIC <sub>90</sub> $\leq$ 1 $\mu$ M      | <a href="#">[14]</a> <a href="#">[15]</a> |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Mtb      | MIC <sub>90</sub> : 0.069–0.174 $\mu$ M | <a href="#">[14]</a>                      |

## Antimicrobial and Antiviral Landscape

Beyond tuberculosis, imidazo[1,2-a]pyridines have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[\[19\]](#)[\[20\]](#) Their antibacterial effects can be attributed to mechanisms such as the inhibition of DNA gyrase and cell wall synthesis.[\[19\]](#) [\[20\]](#)

In the antiviral arena, these compounds have shown significant promise, particularly against herpesviruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[\[21\]](#)[\[22\]](#) Certain derivatives bearing a thioether side chain at the 3-position have exhibited high activity against HCMV with a favorable therapeutic index.[\[21\]](#) Structure-activity relationship studies have indicated that hydrophobicity is a key determinant of antiviral activity in some series of these compounds.[\[23\]](#)

| Bioactivity   | Target Organism/Virus                                      | Key Findings                                                                              | Reference |
|---------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Antibacterial | E. coli, S. aureus                                         | Phenylimidazo[1,2-a]pyridine-chromene derivatives showed potent inhibition of DNA gyrase. | [19]      |
| Antiviral     | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Thioether derivatives at the 3-position showed high activity.                             | [21][22]  |
| Antiviral     | Herpes Simplex Viruses                                     | 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines showed potent activity.                        | [24]      |

## Neuroprotection and Central Nervous System (CNS) Applications

The imidazo[1,2-a]pyridine scaffold is also prevalent in compounds targeting the central nervous system. A notable application is in the development of imaging agents for  $\beta$ -amyloid plaques, a hallmark of Alzheimer's disease.[25][26][27][28] For instance,  $[^{125}\text{I}]$ IMPY, a radioiodinated derivative, has shown excellent in vitro binding to A $\beta$  plaques and favorable in vivo biodistribution, making it a valuable tool for Alzheimer's research and potential diagnostics. [25][28]

Furthermore, derivatives of this scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[29] Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of imidazo[1,2-a]pyridines allow for their development as multi-target-directed ligands for neurodegenerative diseases.[30]

# Decoding the Blueprint: Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the context of antitubercular agents, it has been observed that for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, bulky and more lipophilic biaryl ethers lead to nanomolar potency.<sup>[17]</sup> In the development of antiviral agents, the substitution pattern on the phenyl ring and the nature of the side chain at the 3-position significantly influence activity against herpesviruses.<sup>[22]</sup> For ligands targeting  $\beta$ -amyloid plaques, the presence of a dimethylaminophenyl group is a critical structural component for high binding affinity.<sup>[25]</sup>

The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine scaffold where substitutions can modulate bioactivity.



[Click to download full resolution via product page](#)

Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold for SAR studies. (Note: A proper chemical structure image would be used in a real implementation).

## In the Laboratory: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays frequently employed in the evaluation of imidazo[1,2-a]pyridine bioactivity.

## In Vitro Anticancer Activity: MTT Assay

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

**Protocol:**

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

**Principle:** The Alamar Blue assay uses a redox indicator to measure the metabolic activity of bacterial cells. Actively growing mycobacteria reduce the blue, non-fluorescent resazurin to the

pink, fluorescent resorufin. The extent of this conversion is proportional to the number of viable bacteria.

Protocol:

- Bacterial Culture: Grow *Mycobacterium tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well microplate.
- Inoculation: Add the Mtb culture, diluted to a specific optical density, to each well containing the test compounds. Include a drug-free control and a positive control (e.g., isoniazid).
- Incubation: Incubate the plates at 37°C for 5-7 days.
- Alamar Blue Addition: Add Alamar Blue solution to each well.
- Second Incubation: Incubate the plates for another 24 hours.
- Visual and Spectrophotometric Reading: A color change from blue to pink indicates bacterial growth. Read the fluorescence or absorbance to quantify the bacterial viability.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

## Conclusion and Future Horizons

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a rich history of producing clinically relevant drugs and a vibrant ongoing discovery pipeline. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent structural features provide a robust platform for interacting with a wide range of biological targets. The foundational research highlighted in this guide underscores the immense therapeutic potential of this scaffold in oncology, infectious diseases, and neurodegenerative disorders.

Future research will likely focus on several key areas:

- Target Deconvolution: For many active compounds, the precise molecular targets remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be instrumental in identifying these targets.
- Rational Design and SAR Expansion: The use of computational modeling and structure-based drug design will continue to refine the SAR, leading to the development of more potent and selective inhibitors.
- Novel Therapeutic Applications: The exploration of imidazo[1,2-a]pyridines in emerging therapeutic areas, such as immunomodulation and metabolic diseases, holds significant promise.
- Drug Delivery and Formulation: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through advanced formulation and drug delivery strategies will be crucial for clinical translation.

In conclusion, the imidazo[1,2-a]pyridine core remains a beacon of opportunity in the quest for novel therapeutics. The foundational research laid by countless scientists has paved the way for a future where this remarkable scaffold will continue to contribute to the betterment of human health.

## References

- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PubMed. Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents.
- PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- ACS Publications. Structure–Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting  $\beta$ -Amyloid Plaques in the Brain | Journal of Medicinal Chemistry.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed. Synthesis of imidazo[1,2-a]pyridines as antiviral agents.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions].
- ResearchGate. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.

- PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.
- PubMed. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.
- Wiley Online Library. Imidazo[1,2-a]pyridine as a promising scaffold for the development of antibacterial agents.
- ACS Publications. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity | ACS Medicinal Chemistry Letters.
- PubMed. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
- ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
- PMC - NIH. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- American Chemical Society. Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PMC - NIH. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- ACS Publications. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy | Journal of Medicinal Chemistry.
- PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
- ResearchGate. Structure–activity-relationship (SAR) studies of imidazo[1,2-a]pyridine....
- PubMed. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against *Mycobacterium avium* Infection In Vivo.
- Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PubMed. Imidazo[1,2-a]pyridines with potent activity against herpesviruses.
- PubMed. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
- PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Bentham Science. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).

- ResearchGate. RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- ResearchGate. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][6]benzothiazole motifs | Request PDF.
- Ingenta Connect. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an....
- ResearchGate. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging  $\beta$ -amyloid in Alzheimer's disease.
- NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF- $\kappa$ B/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- PubMed. Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease.
- NCBI. [123I/125I]6-Iodo-2-(4'-dimethylamino)-phenyl-imidazo[1,2-a]pyridine.
- ResearchGate. Multi target-directed imidazole derivatives for neurodegenerative diseases.
- PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
- ResearchGate. Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors.
- PubMed. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding.
- ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 11. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [123I/125I]6-Iodo-2-(4'-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foundational research on imidazo[1,2-a]pyridine scaffold bioactivity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181794#foundational-research-on-imidazo-1-2-a-pyridine-scaffold-bioactivity>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)